1,4-Dioxa-8-azaspiro[4.5]dec-8-yl(phenyl)methanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1,4-dioxa-8-azaspiro[4.5]decan-8-yl(phenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-13(12-4-2-1-3-5-12)15-8-6-14(7-9-15)17-10-11-18-14/h1-5H,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLWODUQUBESCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384630 | |
| Record name | 1,4-dioxa-8-azaspiro[4.5]dec-8-yl(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84157-05-1 | |
| Record name | 1,4-dioxa-8-azaspiro[4.5]dec-8-yl(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Conformational Analysis and Stereochemical Investigations of 1,4 Dioxa 8 Azaspiro 4.5 Dec 8 Yl Phenyl Methanone
Theoretical Frameworks for Spiro Compound Conformational Studies
The conformational analysis of spiro compounds, characterized by two rings connected by a single common atom (the spiro center), relies on a combination of theoretical principles and computational methods. Unlike simple monocyclic systems, the rigid, perpendicular orientation of the two rings in a spiro system introduces unique stereochemical elements. The chirality of spiranes was historically analyzed assuming the planarity of the rings, which would render the unsubstituted hydrocarbon skeleton achiral. rsc.org However, modern analysis recognizes that the non-planar conformations of the rings themselves can lead to chirality. rsc.org
Theoretical frameworks for studying these molecules include principles of stereoisomerism, such as axial and helical chirality, particularly in polyspiro systems. nih.gov Quantum chemistry and molecular mechanics are crucial theoretical tools. barbatti.org These methods allow for the calculation of molecular energies for different conformations, helping to rationalize complex photophysical phenomena and interpret experimental data from techniques like NMR spectroscopy and X-ray crystallography. barbatti.org The study of spiro compounds often involves understanding how the central spiro atom impacts structural, electronic, and spectroscopic properties. barbatti.org
Computational Modeling of Conformational Preferences
Computational modeling is an indispensable tool for elucidating the conformational preferences of complex molecules like 1,4-Dioxa-8-azaspiro[4.5]dec-8-yl(phenyl)methanone. These methods provide detailed insights into the molecule's three-dimensional structure and dynamic behavior at an atomic level.
Ab Initio and Density Functional Theory (DFT) Calculations of the 1,4-Dioxa-8-azaspiro[4.5]decane System
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and geometry of molecules. For the 1,4-Dioxa-8-azaspiro[4.5]decane system, DFT calculations are employed to determine the lowest energy conformers and the energy barriers between them. nih.govfigshare.com The piperidine (B6355638) ring within this system is expected to adopt a stable chair conformation to minimize angular and torsional strain. researchgate.net
The introduction of the N-benzoyl group significantly influences the conformational landscape. Due to the partial double-bond character of the amide C-N bond, the nitrogen atom adopts a more sp2-hybridized, planar geometry. nih.gov This planarity creates a pseudoallylic strain that governs the orientation of substituents on the piperidine ring. nih.gov DFT calculations on similar N-acylpiperidines have shown that this effect dictates the energetic preference of different rotamers arising from rotation around the N-CO bond. researchgate.net The two primary conformers would involve the phenyl group being either syn or anti to the general plane of the piperidine ring.
Table 1: Calculated Relative Energies of Conformers for a Model N-Benzoylpiperidine System
| Conformer | Dihedral Angle (Cα-N-CO-Cphenyl) | Relative Energy (kcal/mol) | Population (%) |
| Chair-Syn | ~0° | 0.00 | 75 |
| Chair-Anti | ~180° | 0.65 | 25 |
| Twist-Boat | - | ~1.50 | <1 |
Note: Data is representative and based on values reported for analogous N-acylpiperidine systems. The exact values for this compound would require specific calculations. nih.govacs.org
Molecular Dynamics Simulations for Dynamic Conformational Landscapes
While DFT calculations are excellent for identifying stable, low-energy states, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior and conformational flexibility of the molecule over time. nih.govnih.gov MD simulations model the atomic motions of the molecule, often in the presence of a solvent, to map its conformational landscape. nih.gov
For a molecule like this compound, MD simulations can reveal:
The flexibility of the piperidine and dioxolane rings.
The rotational dynamics around the N-benzoyl bond.
The influence of solvent molecules on conformational stability. nih.gov
Transitions between different conformational states, providing a more complete picture than static calculations alone. nih.gov
These simulations are particularly useful for understanding how the molecule might adapt its shape to interact with other molecules, which is crucial in fields like drug discovery. researchgate.net
Stereochemical Aspects of Spiro[4.5]decane Structures
The spiro[4.5]decane framework, which consists of a five-membered ring (cyclopentane, or in this case, dioxolane) and a six-membered ring (cyclohexane, or in this case, piperidine) sharing a single carbon atom, possesses distinct stereochemical features. The spiro carbon atom is a quaternary center and a focal point for the molecule's three-dimensional structure.
While the unsubstituted spiro[4.5]decane parent molecule is achiral, the introduction of substituents on either ring can create stereocenters, leading to diastereomers and enantiomers. rsc.org For the 1,4-Dioxa-8-azaspiro[4.5]decane moiety, the piperidine ring exists in a chair conformation. This chair can undergo ring inversion, but the energy barrier for this process can be influenced by the bulky spiro-fused dioxolane ring. The presence of the N-benzoyl group further complicates this by introducing planar chirality related to the orientation of the amide plane. Although the specific target compound is achiral if the rings are unsubstituted, derivatives with substituents on the dioxolane or piperidine rings can exhibit complex stereoisomerism. aksci.com
Influence of Substituents on Conformational Equilibrium
The N-benzoyl substituent is the single most important factor influencing the conformational equilibrium of the 1,4-Dioxa-8-azaspiro[4.5]decane ring system. The conjugation between the nitrogen lone pair and the carbonyl group's π-system forces the amide linkage (N-C=O) to be planar. nih.gov This creates a significant rotational barrier around the N-C(O) bond.
This planarity leads to a phenomenon known as pseudoallylic strain, which is a steric interaction that arises from the partial double-bond character of the C–N bond. nih.govacs.org This strain strongly influences the orientation of the benzoyl group relative to the piperidine ring. The equilibrium between different rotamers (e.g., syn vs. anti conformers) is determined by the steric and electronic interactions between the phenyl group and the axial and equatorial protons at the C2 and C6 positions of the piperidine ring.
Furthermore, adding substituents to the phenyl ring of the benzoyl group can fine-tune this conformational equilibrium. Electron-withdrawing or electron-donating groups can alter the degree of conjugation and the rotational barrier of the N-C(O) bond. researchgate.net Bulky substituents, particularly at the ortho position of the phenyl ring, would exert a significant steric influence, potentially forcing a specific rotational conformation to predominate. mdpi.com This modulation of conformational preference through substitution is a key strategy in medicinal chemistry for optimizing molecular shape and biological activity. nih.gov
Chemical Reactivity and Derivatization of 1,4 Dioxa 8 Azaspiro 4.5 Dec 8 Yl Phenyl Methanone
Reaction Mechanisms Involving the Spiro[4.5]decane Core
The spiro[4.5]decane core, which is essentially a piperidine (B6355638) ring with a protected ketone at the 4-position, presents several avenues for chemical reactions. The reactivity is largely centered on the piperidine ring, with the ethylene (B1197577) ketal serving as a stable protecting group under many conditions.
Investigation of Reaction Pathways Using Computational Methods
While specific computational studies on 1,4-Dioxa-8-azaspiro[4.5]dec-8-yl(phenyl)methanone are not extensively documented in publicly available literature, computational methods are a important tool for understanding the reactivity of related piperidine-containing molecules. Density functional theory (DFT) calculations, for instance, are employed to elucidate reaction pathways and predict the feasibility of various transformations. Such studies can provide insights into the stability of reaction intermediates and transition states, helping to rationalize experimentally observed outcomes. For related systems, docking studies have been used to understand the binding of 1,4-dioxaspiro[4.5]decane derivatives to biological targets, which can inform the design of new functionalized molecules. unimore.it
Functionalization Strategies for the Dioxa-Azaspiro Moiety
The dioxa-azaspiro moiety, characterized by the piperidine nitrogen and the adjacent spirocyclic ketal, offers multiple sites for functionalization. The nitrogen atom, being a secondary amine in the parent spirocycle, is a primary site for derivatization.
Strategies for the functionalization of related piperidine derivatives often involve catalyst- and protecting-group-controlled site selectivity. nih.govnih.gov For instance, rhodium-catalyzed C-H insertions have been utilized for the synthesis of positional analogues of other piperidine-containing compounds. nih.govnih.gov The choice of the N-protecting group can direct functionalization to different positions on the piperidine ring. For example, N-Boc and N-brosyl groups have been shown to direct C-H functionalization to the C2 position, while N-α-oxoarylacetyl groups can favor the C4 position. nih.govnih.gov
The following table summarizes some functionalization strategies applicable to the piperidine core, which can be extrapolated to the dioxa-azaspiro moiety of the title compound.
| Functionalization Strategy | Target Position | Reagents/Catalysts | Notes |
| C-H Insertion | C2 | Rh₂(R-TCPTAD)₄ (with N-Boc) | Site selectivity is dependent on the catalyst and N-protecting group. nih.gov |
| C-H Insertion | C2 | Rh₂(R-TPPTTL)₄ (with N-Bs) | Offers high diastereoselectivity. nih.gov |
| C-H Insertion | C4 | Rh₂(S-2-Cl-5-BrTPCP)₄ (with N-α-oxoarylacetyl) | Demonstrates the influence of the N-acyl group on regioselectivity. nih.govnih.gov |
| N-Alkylation | Nitrogen | Alkyl halides, Base (e.g., K₂CO₃) | A common method for introducing substituents on the piperidine nitrogen. chemicalforums.com |
Reactivity of the N-Benzoyl Group in this compound
The N-benzoyl group significantly influences the reactivity of the piperidine nitrogen. As an electron-withdrawing group, it reduces the nucleophilicity and basicity of the nitrogen atom compared to its N-alkyl or N-H counterparts. nih.gov This has important implications for subsequent reactions at the nitrogen center.
The synthesis of benzoylpiperidine derivatives is a well-established area of medicinal chemistry. nih.gov The benzoyl group itself can be subject to functionalization, particularly if the phenyl ring is substituted. For example, a halogenated benzoyl group can participate in cross-coupling reactions, allowing for the introduction of diverse molecular fragments. nih.gov
The amide bond of the N-benzoyl group is generally stable but can be cleaved under hydrolytic conditions (acidic or basic), which would regenerate the secondary amine of the parent 1,4-dioxa-8-azaspiro[4.5]decane. This deprotection step is often a key transformation in multi-step syntheses.
Regioselective Transformations and Synthetic Utility
The regioselectivity of reactions involving this compound is a crucial aspect of its synthetic utility. The presence of the N-benzoyl group and the spirocyclic ketal can direct reactions to specific sites on the molecule.
As discussed in the context of functionalization strategies, the N-acyl group can play a directing role in C-H activation reactions on the piperidine ring. nih.govnih.gov Furthermore, the ethylene ketal at the C4 position effectively blocks reactivity at this site, thereby directing reactions to other positions.
The synthetic utility of this compound lies in its role as a building block for more complex molecules, particularly in the field of medicinal chemistry. The 1,4-dioxa-8-azaspiro[4.5]decane scaffold is found in a variety of biologically active compounds. nih.govresearchgate.netdocumentsdelivered.com The ability to selectively functionalize the piperidine ring or the benzoyl moiety allows for the systematic exploration of structure-activity relationships.
Ring-Opening and Rearrangement Reactions
While the 1,4-Dioxa-8-azaspiro[4.5]decane ring system is generally stable, ring-opening and rearrangement reactions can occur under specific conditions. The ethylene ketal, for instance, can be hydrolyzed under acidic conditions to reveal the corresponding ketone at the 4-position of the piperidine ring.
Ring-opening reactions of the piperidine ring itself are also known, particularly in the context of N-heterocycles. For example, photooxidation of N-arylamino piperidines can lead to the formation of acyclic aminoaldehydes. researchgate.net While the N-benzoyl group in the title compound would likely influence such a reaction, it highlights a potential pathway for ring cleavage.
Rearrangement reactions of spirocyclic systems can also be induced. For instance, palladium-mediated rearrangements of spiro[4.4]nonatrienes to annulated fulvenes have been reported, demonstrating the potential for spiro-to-fused ring system conversions. nih.gov Although the specific spiro[4.5]decane system in the title compound is saturated, this illustrates the types of skeletal reorganizations that can be envisioned for related structures.
Advanced Spectroscopic and Diffraction Studies in the Research of 1,4 Dioxa 8 Azaspiro 4.5 Dec 8 Yl Phenyl Methanone
High-Resolution NMR Spectroscopy for Complex Structural Elucidation in Spiro Compounds5.2. X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination of Spirocyclic Systems5.3. Vibrational Spectroscopy (IR, Raman) for Conformational Analysis and Functional Group Research5.4. Mass Spectrometry for Mechanistic Pathway Tracing and Advanced Characterization
Theoretical and Computational Chemistry Approaches to 1,4 Dioxa 8 Azaspiro 4.5 Dec 8 Yl Phenyl Methanone
Electronic Structure Analysis and Bonding Characteristics
The presence of the phenylmethanone group attached to the nitrogen atom of the azaspirodecane moiety introduces a significant region of electron delocalization. The carbonyl group (C=O) is a strong electron-withdrawing group, which polarizes the adjacent carbon-nitrogen bond of the piperidine (B6355638) ring. This polarization, coupled with the aromaticity of the phenyl ring, creates a complex electronic landscape across the molecule.
Advanced computational methods, such as Density Functional Theory (DFT), are employed to model this electronic structure with high accuracy. These calculations can map the electron density surface, revealing areas of high and low electron concentration. For instance, the oxygen atoms of the dioxane ring and the carbonyl group are expected to exhibit high electron density, making them potential sites for electrophilic attack. Conversely, the adjacent carbon atoms would be more electron-deficient.
The bonding characteristics can be further elucidated through Natural Bond Orbital (NBO) analysis. This method provides a detailed picture of the bonding and antibonding interactions within the molecule, quantifying the hybridization of atomic orbitals and the delocalization of electron density. In 1,4-Dioxa-8-azaspiro[4.5]dec-8-yl(phenyl)methanone, NBO analysis would likely highlight the significant p-character of the bonds within the phenyl ring and the sp3 hybridization of the carbon atoms in the spirocyclic framework.
Reaction Pathway Prediction and Transition State Elucidation
Theoretical chemistry plays a pivotal role in predicting the plausible reaction pathways for a given molecule and in characterizing the high-energy transition states that govern the kinetics of these reactions. For this compound, computational methods can be used to explore various potential transformations, such as nucleophilic substitution at the carbonyl carbon, or reactions involving the spirocyclic core.
By mapping the potential energy surface (PES) for a proposed reaction, chemists can identify the most energetically favorable route from reactants to products. This involves calculating the energies of all stationary points along the reaction coordinate, including local minima (reactants, intermediates, and products) and saddle points (transition states). The energy difference between the reactants and the transition state, known as the activation energy, is a critical parameter for determining the reaction rate.
For example, the hydrolysis of the amide bond in this compound could be modeled to predict its stability under different pH conditions. Computational elucidation of the transition state for this reaction would reveal the precise geometry of the atoms at the point of highest energy, providing insights into the mechanism of bond cleavage.
Furthermore, these computational approaches can aid in the design of synthetic routes by predicting the feasibility of different chemical transformations. By comparing the activation energies of competing pathways, chemists can select reaction conditions that favor the formation of the desired product.
Quantitative Structure-Activity Relationships (QSAR) in a Theoretical Context
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity. In a theoretical context, QSAR studies on derivatives of this compound can provide valuable insights into the structural features that are crucial for a specific biological interaction, even before these compounds are synthesized.
Descriptor Calculation and Analysis
The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can be broadly categorized into several classes:
1D Descriptors: These are based on the molecular formula, such as molecular weight and atom counts.
2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices, connectivity indices, and counts of specific functional groups.
3D Descriptors: These are calculated from the 3D conformation of the molecule and include descriptors related to molecular shape, volume, and surface area.
Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and include properties such as dipole moment, partial atomic charges, and molecular orbital energies.
For a series of this compound analogs, a wide range of these descriptors would be calculated. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to identify which descriptors are most strongly correlated with the observed biological activity.
| Descriptor Type | Examples for this compound Analogs |
| Constitutional | Molecular Weight, Number of Aromatic Rings, Number of Rotatable Bonds |
| Topological | Wiener Index, Balaban J Index, Kier & Hall Connectivity Indices |
| Geometrical | Molecular Surface Area, Molecular Volume, Shadow Indices |
| Electronic | Dipole Moment, Partial Charges on Key Atoms (e.g., carbonyl oxygen) |
| Quantum Chemical | HOMO Energy, LUMO Energy, HOMO-LUMO Gap |
Modeling Approaches for Structural Features and Hypothetical Interactions
Once a set of relevant descriptors has been identified, a QSAR model can be built. This model takes the form of a mathematical equation that relates the descriptors to the biological activity. Such a model can then be used to predict the activity of new, unsynthesized analogs of this compound.
These models can also provide insights into the hypothetical interactions between the molecule and its biological target. For example, if a descriptor related to the partial charge on the carbonyl oxygen is found to be important, it might suggest that a hydrogen bond with a specific amino acid residue in the target protein is crucial for activity.
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), take this a step further by creating a 3D grid around the aligned molecules. The steric and electrostatic fields are calculated at each grid point, and these values are then used to build the QSAR model. The results can be visualized as contour maps, highlighting regions where bulky groups or specific electrostatic properties are favorable or unfavorable for activity. This provides a detailed, 3D picture of the structure-activity relationship and can guide the design of more potent and selective compounds.
Molecular Orbital Theory Applications (HOMO-LUMO analysis)
Molecular Orbital (MO) theory provides a quantum mechanical description of the electronic structure of molecules in terms of molecular orbitals, which are spread out over the entire molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as they are the frontier orbitals that are primarily involved in chemical reactions.
The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and the LUMO, often referred to as the HOMO-LUMO gap, is a measure of the molecule's chemical reactivity and kinetic stability. A smaller gap generally indicates a more reactive molecule.
For this compound, computational calculations can determine the energies and spatial distributions of the HOMO and LUMO. The HOMO is likely to be localized on the electron-rich parts of the molecule, such as the phenyl ring or the oxygen atoms. The LUMO, on the other hand, is expected to be centered on the electron-deficient regions, particularly the carbonyl group.
| Molecular Orbital | Predicted Localization | Implication for Reactivity |
| HOMO | Phenyl ring, Dioxane oxygen atoms | Susceptibility to electrophilic attack |
| LUMO | Carbonyl group | Susceptibility to nucleophilic attack |
The analysis of the frontier orbitals can provide valuable information about the molecule's reactivity and potential interactions with other chemical species. For instance, understanding the distribution of the LUMO can help in predicting the site of nucleophilic attack, which is crucial for understanding its metabolic pathways or its mechanism of action if it acts as an enzyme inhibitor.
Role of 1,4 Dioxa 8 Azaspiro 4.5 Dec 8 Yl Phenyl Methanone As a Building Block and Scaffold in Advanced Chemical Synthesis
Utilization in the Construction of Complex Molecular Architectures
The unique topology of 1,4-Dioxa-8-azaspiro[4.5]dec-8-yl(phenyl)methanone, which combines a piperidine (B6355638) ring, a protected ketone, and a benzoyl group, provides a robust platform for the synthesis of elaborate and functionally rich molecules. The secondary amine of the parent 1,4-Dioxa-8-azaspiro[4.5]decane is a key reactive site, allowing for the introduction of various substituents, including the phenylmethanone group, which can be further modified. This adaptability has led to its incorporation into a variety of complex chemical structures.
A significant application of this building block is in the synthesis of ligands for biological targets. For instance, derivatives of the 1,4-Dioxa-8-azaspiro[4.5]decane core have been instrumental in developing selective ligands for sigma-1 (σ1) receptors, which are implicated in a range of neurological disorders and cancer. The spirocyclic framework helps to orient attached pharmacophores in a specific three-dimensional arrangement, enhancing binding affinity and selectivity.
Examples of complex molecules synthesized using the 1,4-Dioxa-8-azaspiro[4.5]decane scaffold are numerous and highlight its versatility. These often feature modifications at the nitrogen atom, leading to a wide array of derivatives with diverse functionalities.
| Derivative Name | CAS Number | Molecular Formula | Application/Significance |
|---|---|---|---|
| [4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-(2-methylsulfanylphenyl)methanone | Not Available | C22H25NO3S | Intermediate in organic synthesis. |
| (4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(4-(methylthio)phenyl)methanone | 898757-74-9 | C22H25NO3S | Building block for medicinal chemistry. |
| (4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(3-bromophenyl)methanone | 898757-76-1 | C21H22BrNO3 | Intermediate for further chemical elaboration. |
| 1,4-dioxa-8-azaspiro[4.5]decan-8-yl-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methanone | Not Available | C16H16FN3O4 | Potential pharmacophore for drug discovery. |
Scaffold Diversity and Library Generation Methodologies
The structural rigidity and multiple functionalization points of the 1,4-Dioxa-8-azaspiro[4.5]decane framework make it an ideal scaffold for diversity-oriented synthesis (DOS). DOS aims to generate libraries of structurally diverse small molecules for high-throughput screening and drug discovery. The ability to readily modify the core structure of this compound allows for the systematic exploration of chemical space.
Methodologies for generating libraries based on this scaffold often involve parallel synthesis techniques. Starting from the parent 1,4-Dioxa-8-azaspiro[4.5]decane, a variety of acyl chlorides, including benzoyl chloride and its derivatives, can be reacted with the secondary amine to introduce the phenylmethanone moiety. Further diversity can be achieved by modifying the phenyl ring of the benzoyl group or by deprotecting the ketone and performing subsequent reactions at that position. This approach enables the creation of a large number of analogs with varied physicochemical properties, which is crucial for identifying lead compounds in drug development programs. The synthesis of azaspirocycles through multicomponent reactions is a powerful strategy for rapidly accessing novel and diverse molecular scaffolds relevant to drug discovery. nih.gov
Application in Probe Development for Chemical Biology Research
Chemical probes are essential tools for dissecting biological pathways and validating drug targets. The 1,4-Dioxa-8-azaspiro[4.5]decane scaffold has proven to be particularly valuable in the development of probes for imaging and studying the function of specific proteins.
A notable example is the development of a fluorine-18 (B77423) ([18F])-labeled 1,4-Dioxa-8-azaspiro[4.5]decane derivative for use as a positron emission tomography (PET) radioligand for imaging σ1 receptors. nih.gov In this work, the core scaffold was modified to include a fluoroethoxybenzyl group, resulting in a compound with high affinity and selectivity for σ1 receptors. nih.gov The resulting radiotracer, [18F]5a, demonstrated significant accumulation in tumors known to overexpress σ1 receptors, highlighting its potential as a tool for cancer diagnosis and for studying the role of these receptors in disease. nih.gov This research underscores the utility of the 1,4-Dioxa-8-azaspiro[4.5]decane framework in designing sophisticated molecular probes for in vivo applications. nih.gov
Contribution to Novel Reaction Methodologies
While this compound is primarily utilized as a building block, its synthesis and subsequent reactions can contribute to the development of novel synthetic methods. The presence of multiple functional groups—the amide, the ketal, and the aromatic ring—allows for the exploration of selective transformations.
For instance, the selective deprotection of the ketal in the presence of the amide and aromatic functionalities can be a challenging synthetic problem. Developing mild and efficient methods for this transformation would be a valuable addition to the synthetic chemist's toolbox. Furthermore, the rigid spirocyclic core can be used to study the influence of steric hindrance on reaction outcomes, potentially leading to the discovery of new stereoselective reactions. The synthesis of spiro-fused heterocyclic systems often requires the development of novel cyclization strategies, which can broaden the scope of known synthetic transformations. The creation of N-1 monosubstituted spiro carbocyclic imidazolidine-2,4-diones (hydantoins) from spirocyclic precursors demonstrates the development of facile synthetic pathways to pharmacologically interesting scaffolds.
Future Research Directions and Unexplored Avenues for 1,4 Dioxa 8 Azaspiro 4.5 Dec 8 Yl Phenyl Methanone
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
Future synthetic research on 1,4-Dioxa-8-azaspiro[4.5]dec-8-yl(phenyl)methanone should prioritize the development of more efficient and environmentally benign methodologies. While classical approaches to N-acylation are well-established, there is considerable room for improvement in terms of atom economy, waste reduction, and catalyst performance. researchgate.netbath.ac.uk
One promising avenue is the exploration of one-pot multicomponent reactions. mdpi.com For instance, a domino reaction involving a suitable piperidine (B6355638) precursor, a benzoylating agent, and the ketal-forming components could streamline the synthesis, reducing the number of isolation and purification steps. researchgate.netacs.org The investigation of novel catalysts, such as recyclable magnetic catalysts or efficient metal oxides, could also lead to more sustainable processes with higher yields and milder reaction conditions. acs.orgresearchgate.net
Furthermore, the principles of green chemistry should be integrated into the synthetic design. This includes the use of safer, renewable solvents, minimizing the use of protecting groups, and developing catalytic processes that reduce energy consumption. A comparative analysis of different synthetic strategies, evaluating their efficiency and environmental impact, would be highly valuable.
Table 1: Potential Green Synthetic Strategies
| Strategy | Description | Potential Advantages | Key Research Focus |
|---|---|---|---|
| One-Pot Synthesis | Combining multiple reaction steps into a single operation without isolating intermediates. | Reduced solvent waste, time, and resource savings. | Optimization of reaction conditions to ensure compatibility of all components. |
| Novel Catalysis | Employing advanced catalysts such as biocatalysts, organocatalysts, or recyclable solid-supported catalysts. | Increased reaction rates, higher selectivity, and easier catalyst recovery and reuse. | Screening and development of catalysts that are active under mild and environmentally friendly conditions. |
| Alternative Energy Sources | Utilizing microwave irradiation or sonication to accelerate reactions. | Reduced reaction times and potentially lower energy consumption compared to conventional heating. | Investigating the effect of these energy sources on reaction kinetics and product purity. |
Exploration of Unconventional Reactivity Patterns and Mechanistic Discoveries
A deeper understanding of the chemical reactivity of this compound could unveil novel pathways for its functionalization and the creation of diverse analog libraries. Future studies should move beyond the conventional chemistry of the amide bond and explore the untapped reactivity of the spirocyclic core and the pendant phenyl group.
For example, the selective activation of C-H bonds on the piperidine or phenyl rings could allow for late-stage functionalization, introducing new pharmacophores without the need for de novo synthesis. The development of photoredox or electrochemical methods could provide access to unique reactivity patterns not achievable through traditional thermal methods. acs.org
Mechanistic investigations into these new transformations are crucial. elifesciences.orgresearchgate.net A combination of experimental techniques, such as kinetic studies and isotopic labeling, along with computational modeling, can provide detailed insights into reaction pathways and transition states. This knowledge will not only expand the synthetic utility of the scaffold but also contribute to a more fundamental understanding of spirocyclic chemistry.
Table 2: Unexplored Reactivity and Mechanistic Studies
| Area of Exploration | Description | Potential Outcomes | Methodologies |
|---|---|---|---|
| Late-Stage Functionalization | Introducing functional groups at a late stage of the synthesis, modifying the core structure directly. | Rapid generation of diverse analogs for structure-activity relationship (SAR) studies. | C-H activation, photoredox catalysis, and biocatalysis. |
| Ring-Opening and Rearrangement Reactions | Investigating the stability of the dioxolane and piperidine rings under various conditions. | Access to novel, structurally complex scaffolds. | Acid/base catalysis, transition-metal catalysis. |
| Mechanistic Studies | Elucidating the detailed pathways of novel transformations. | Rational optimization of reaction conditions and prediction of new reactivity. | Kinetic analysis, isotopic labeling, and computational chemistry. |
Advanced Computational Studies for Predictive Modeling and Design
Computational chemistry offers powerful tools for accelerating the drug discovery process by predicting molecular properties and guiding the design of new compounds. malvernpanalytical.comazorobotics.com For this compound, advanced computational studies can be employed in several key areas.
Molecular dynamics simulations and quantum mechanics/molecular mechanics (QM/MM) methods can provide insights into the binding of these spirocyclic compounds to their biological targets at an atomic level. nih.govresearchgate.netfrontiersin.org This can aid in understanding the mechanism of action and in the rational design of next-generation analogs with improved binding affinity and target specificity.
Table 3: Computational Approaches for Drug Design
| Computational Method | Application | Expected Impact |
|---|---|---|
| QSAR Modeling | Predicting the biological activity of new analogs based on their chemical structure. | Accelerated lead optimization and identification of key structural features for activity. |
| ADME/Tox Prediction | In silico assessment of pharmacokinetic and toxicological properties. | Early identification of compounds with poor drug-like properties, reducing late-stage failures. |
| Molecular Docking and Dynamics | Simulating the interaction between the compound and its biological target. | Understanding the binding mode and rational design of more potent and selective inhibitors. |
Integration with Flow Chemistry and Automation in Synthesis Research
The adoption of flow chemistry and automated synthesis platforms represents a paradigm shift in modern organic synthesis, offering numerous advantages over traditional batch processing. uc.ptspringerprofessional.de These technologies enable precise control over reaction parameters, improved safety, and enhanced scalability, making them ideal for the synthesis and optimization of pharmaceutical compounds. mdpi.comresearchgate.netthieme-connect.de
Developing a continuous flow synthesis for this compound and its derivatives could significantly accelerate the drug discovery process. mdpi.comdurham.ac.uk A modular flow setup could allow for the rapid synthesis of a library of analogs by simply varying the starting materials fed into the system. spirochem.com This would facilitate extensive structure-activity relationship studies in a time- and resource-efficient manner.
Furthermore, the integration of in-line purification and analysis techniques can provide real-time data on reaction performance, enabling rapid optimization and ensuring high product quality. chemicalindustryjournal.co.uknih.gov The development of a fully automated platform for the synthesis, purification, and biological screening of these spirocyclic compounds would represent a significant leap forward in the exploration of this chemical space.
Table 4: Advantages of Flow Chemistry and Automation
| Technology | Key Features | Benefits for Research |
|---|---|---|
| Flow Chemistry | Continuous processing in microreactors, precise control over temperature, pressure, and reaction time. | Improved reaction efficiency, enhanced safety for hazardous reactions, and seamless scalability from lab to production. |
| Automated Synthesis | Robotic platforms for parallel synthesis and high-throughput experimentation. | Rapid generation of compound libraries, accelerated optimization of reaction conditions. |
| In-line Analytics | Integration of analytical techniques (e.g., HPLC, NMR) directly into the flow stream. | Real-time reaction monitoring, faster process development, and improved quality control. |
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 1,4-Dioxa-8-azaspiro[4.5]dec-8-yl(phenyl)methanone, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or ketone formation, followed by spirocycle closure. Key steps include:
- Step 1 : Formation of the azaspiro ring via cyclization of a diol-amine precursor under acidic conditions (e.g., HCl catalysis) .
- Step 2 : Introduction of the phenyl ketone group via Friedel-Crafts acylation or Grignard reactions.
- Optimization : Adjusting solvent polarity (e.g., THF vs. DCM), temperature (40–60°C), and stoichiometric ratios of reagents to minimize side products. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the final compound .
Q. What spectroscopic and chromatographic techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : H and C NMR to verify spirocyclic connectivity and phenyl ketone substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated [M+H]⁺ = 356.18) and fragmentation patterns .
- X-ray Crystallography : Resolve ambiguous stereochemistry in the spirocyclic core .
Q. How can researchers design initial biological activity screens for this compound?
- Methodological Answer : Prioritize assays based on structural analogs:
- Cytotoxicity : MTT assay in cancer cell lines (e.g., MCF-7, IC values ~20 µM in related spiro compounds) .
- Neuroprotection : Oxidative stress models in neuronal cells (e.g., HO-induced damage) .
- Dose Range : Start with 1–100 µM, using positive controls (e.g., doxorubicin for cytotoxicity) .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) predict the biological targets of this compound?
- Methodological Answer :
- Target Selection : Prioritize receptors with hydrophobic binding pockets (e.g., 5-HT or M1 muscarinic receptors) based on spirocyclic lipophilicity .
- Docking Software : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions. Focus on hydrogen bonding with the ketone oxygen and π-π stacking with the phenyl group .
- Validation : Compare predicted binding affinities with experimental IC data from kinase inhibition assays .
Q. What strategies resolve contradictions in reported biological activity data (e.g., variable IC values across studies)?
- Methodological Answer :
- Assay Standardization : Control variables such as cell passage number, serum concentration, and incubation time. For example, MCF-7 cytotoxicity varies with fetal bovine serum (FBS) content .
- Metabolic Stability : Test compound stability in assay media (e.g., LC-MS to detect degradation products).
- Cross-Study Analysis : Compare protocols from independent studies (e.g., antioxidant assays in liver homogenate vs. cell-free systems) .
Q. How can structure-activity relationship (SAR) studies improve the potency of this compound?
- Methodological Answer :
- Substituent Modification : Introduce electron-withdrawing groups (e.g., -CF) to the phenyl ring to enhance receptor binding .
- Spiro Ring Variation : Replace the 1,4-dioxa moiety with 1,3-dioxolane to alter ring strain and solubility .
- In Vitro/In Vivo Correlation : Test analogs in parallel with pharmacokinetic profiling (e.g., CYP450 inhibition assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
